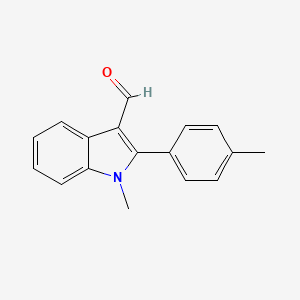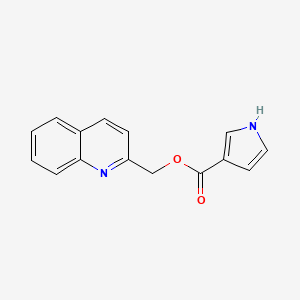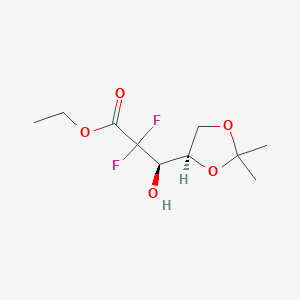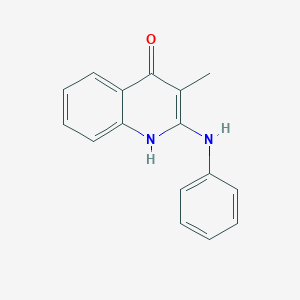
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methyl group at the 1-position, a p-tolyl group at the 2-position, and an aldehyde group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction followed by electrophilic cyclization. In this method, the starting materials are typically an aryl halide and an alkyne, which undergo coupling in the presence of a palladium catalyst and a base. The resulting product is then cyclized to form the indole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating effects of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as bromine (Br₂) in acetic acid.
Major Products
Oxidation: 1-Methyl-2-(p-tolyl)-1H-indole-3-carboxylic acid.
Reduction: 1-Methyl-2-(p-tolyl)-1H-indole-3-methanol.
Substitution: 3-Bromo-1-methyl-2-(p-tolyl)-1H-indole.
Scientific Research Applications
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its indole ring and functional groups. The exact pathways involved can vary, but common interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.
1-Methyl-2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde: Similar structure but with a 2,5-dimethylphenyl group.
Uniqueness
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The methyl group at the 1-position and the aldehyde group at the 3-position also contribute to its distinct properties, making it a valuable compound for various applications .
Properties
CAS No. |
137206-91-8 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO/c1-12-7-9-13(10-8-12)17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3 |
InChI Key |
NVKHTCYIZXFUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)



![1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one](/img/structure/B11862237.png)







![2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11862275.png)
